

Application Note & Protocol: Quantification of Norfluoxetine in Dried Blood Spot Samples

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Compound of Interest

Compound Name: Norfluoxetine Oxalate

Cat. No.: B169555

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Introduction

Norfluoxetine is the primary active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders. Therapeutic drug monitoring (TDM) of both fluoxetine and norfluoxetine is crucial for optimizing dosage, ensuring patient adherence, and minimizing toxicity. Dried blood spot (DBS) sampling has emerged as a patient-centric and cost-effective alternative to traditional venous blood draws, offering ease of collection, storage, and transport.^[1] This application note provides a detailed protocol for the quantification of norfluoxetine in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methods described are based on validated procedures and are suitable for pharmacokinetic studies, clinical research, and therapeutic drug monitoring.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of norfluoxetine in DBS samples.

Materials and Reagents

- Norfluoxetine certified reference standard
- Fluoxetine-D6 (or other suitable internal standard)

- Whatman 903 or equivalent DBS cards
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human whole blood (for calibration standards and quality controls)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- 96-well plates or autosampler vials
- LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

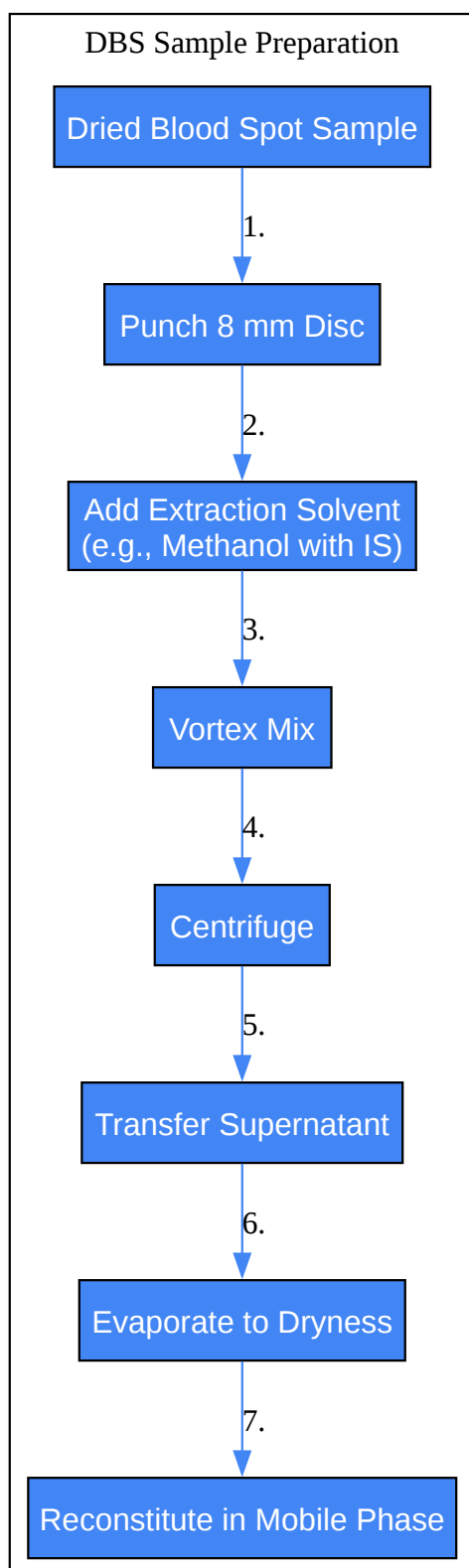
Preparation of Calibration Standards and Quality Controls

- **Stock Solutions:** Prepare individual stock solutions of norfluoxetine and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare serial dilutions of the norfluoxetine stock solution with methanol to create working solutions for calibration standards (CS) and quality controls (QC).
- **Spiking:** Spike the working solutions into blank human whole blood to achieve the desired concentration range for the calibration curve and QC samples. A typical calibration range for norfluoxetine is 10-750 ng/mL.^[1]
- **DBS Preparation:** Spot a fixed volume (e.g., 50 μ L) of each CS and QC onto the DBS cards.
- **Drying:** Allow the spots to dry completely at ambient temperature for at least 3 hours.

- Storage: Store the dried DBS cards in sealed bags with desiccant at -20°C until analysis.

Sample Preparation from Dried Blood Spots

The following workflow outlines the extraction of norfluoxetine from DBS samples.



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Figure 1: Workflow for the extraction of norfluoxetine from dried blood spot samples.

- **Punching:** Punch an 8 mm disc from the center of the dried blood spot.[\[1\]](#)
- **Extraction:** Place the disc into a clean tube and add a precise volume of extraction solvent (e.g., 200 µL of methanol containing the internal standard).
- **Vortexing:** Vortex the tube for a specified time (e.g., 30 minutes) to ensure complete extraction of the analyte.
- **Centrifugation:** Centrifuge the sample to pellet any solid debris.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new tube or well.
- **Evaporation:** Evaporate the solvent to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of norfluoxetine. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC)

Parameter	Condition
Column	Accucore® C18 (100×2.1mm, 2.6µm) [1] or equivalent
Mobile Phase A	0.1% Formic Acid in Water [1]
Mobile Phase B	0.1% Formic Acid in Acetonitrile [1]
Gradient	80:20 (A:B) to 50:50 (A:B) [1]
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	40 °C

Tandem Mass Spectrometry (MS/MS)

Parameter	Norfluoxetine	Fluoxetine-D6 (IS)
Ionization Mode	Electrospray Ionization (ESI), Positive	ESI, Positive
Precursor Ion (m/z)	296.1	315.0
Product Ion (m/z)	134.1	44.0
Collision Energy	Optimized for specific instrument	Optimized for specific instrument

Data Presentation: Quantitative Summary

The following tables summarize the validation parameters for the quantification of norfluoxetine in DBS samples from published methods.

Linearity and Lower Limit of Quantification (LLOQ)

Method	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
LC-MS/MS	10 - 750	10	[1]
GC-NICI-MS-MS	1 - 500	Not explicitly stated, but detection limit is 20 pg/mL	[2]

Accuracy and Precision

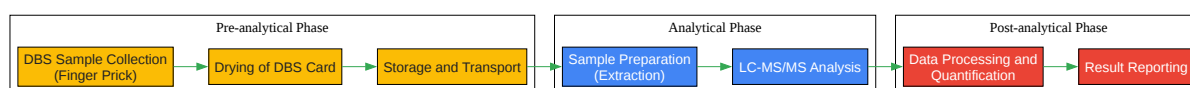
Method	Concentration Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
LC-MS/MS	Low, Medium, High	3.54 - 7.99	Not explicitly stated	100.25 - 105.8	[1]

Stability

Method	Condition	Duration	Stability (%)	Reference
LC-MS/MS	25 °C and 45 °C	7 days	Stable	[1]
GC-NICI-MS-MS	-20 °C, 4 °C, 25 °C, and 40 °C	30 days	85 - 115	[2][3]

Experimental Workflow and Logical Relationships

The overall process from sample collection to data analysis is depicted in the following diagram.



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Figure 2: Overall workflow for norfluoxetine quantification in DBS samples.

Conclusion

The presented application note and protocol provide a comprehensive guide for the quantification of norfluoxetine in dried blood spot samples using LC-MS/MS. The DBS sampling technique offers significant advantages for therapeutic drug monitoring and clinical research by simplifying sample collection and handling.[1] The described method is sensitive, accurate, and robust, making it a valuable tool for researchers, scientists, and drug development professionals. The provided quantitative data and workflows offer a solid foundation for the implementation of this methodology in a laboratory setting.

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